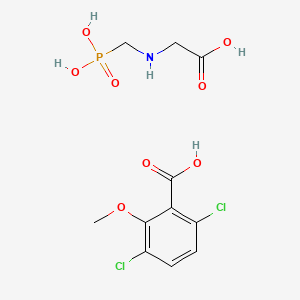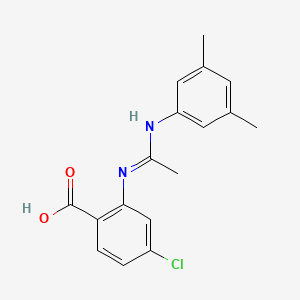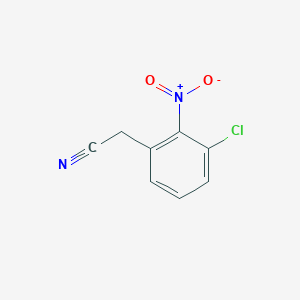
(3-Chloro-2-nitrophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-2-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H4ClNO2 It is a derivative of acetonitrile, where the nitrile group is attached to a benzene ring substituted with a chlorine atom at the third position and a nitro group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-nitrophenyl)acetonitrile typically involves the nitration of 3-chlorobenzyl cyanide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through crystallization or distillation to obtain the desired purity.
化学反応の分析
Types of Reactions: (3-Chloro-2-nitrophenyl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions to form corresponding oximes or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products:
Nucleophilic Substitution: Formation of substituted derivatives like (3-Amino-2-nitrophenyl)acetonitrile.
Reduction: Formation of (3-Chloro-2-aminophenyl)acetonitrile.
Oxidation: Formation of oximes or other oxidized derivatives.
科学的研究の応用
(3-Chloro-2-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (3-Chloro-2-nitrophenyl)acetonitrile involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules.
類似化合物との比較
(4-Chloro-2-nitrophenyl)acetonitrile: Similar structure but with the chlorine atom at the fourth position.
(3-Bromo-2-nitrophenyl)acetonitrile: Similar structure with a bromine atom instead of chlorine.
(3-Chloro-4-nitrophenyl)acetonitrile: Similar structure with the nitro group at the fourth position.
Uniqueness: (3-Chloro-2-nitrophenyl)acetonitrile is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and potential applications. The presence of both electron-withdrawing groups on the benzene ring makes it a versatile intermediate for various chemical transformations.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
77158-79-3 |
|---|---|
分子式 |
C8H5ClN2O2 |
分子量 |
196.59 g/mol |
IUPAC名 |
2-(3-chloro-2-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-3-1-2-6(4-5-10)8(7)11(12)13/h1-3H,4H2 |
InChIキー |
WYXXEPGTXNKNTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
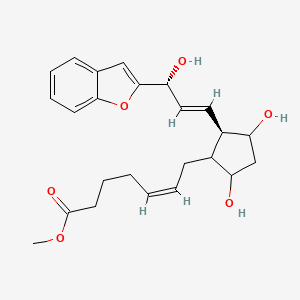
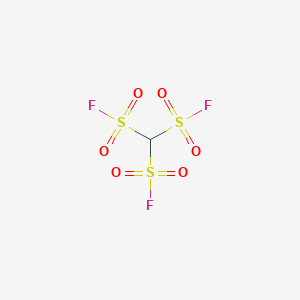
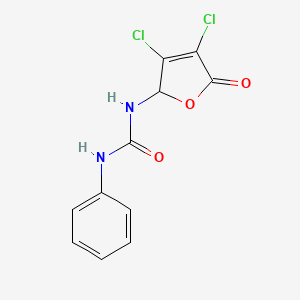
![1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole](/img/structure/B14447139.png)
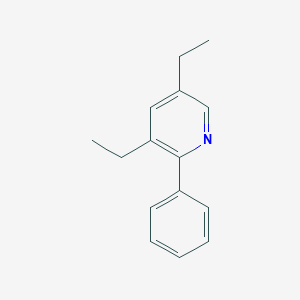
![2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14447142.png)



